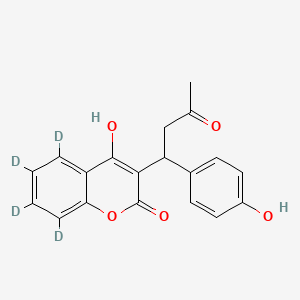

4'-Hydroxywarfarin-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6,7,8-tetradeuterio-4-hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)10-15(12-6-8-13(21)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,21-22H,10H2,1H3/i2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRZWAMPDGRWRPF-QFFDRWTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=O)O2)C(CC(=O)C)C3=CC=C(C=C3)O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857860 | |

| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94820-63-0 | |

| Record name | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl](~2~H_4_)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Deuterated 4'-Hydroxywarfarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of deuterated 4'-hydroxywarfarin (B562543), a key metabolite of the widely used anticoagulant, warfarin (B611796). The isotopic labeling of drug metabolites is crucial for a variety of applications in drug development, including metabolic studies, pharmacokinetic analyses, and as internal standards in quantitative bioanalysis. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data for the preparation of 4'-hydroxywarfarin-d4.

Introduction

Warfarin is a cornerstone of oral anticoagulant therapy. Its metabolism is complex, involving multiple cytochrome P450 enzymes that produce a range of hydroxylated metabolites. Among these, 4'-hydroxywarfarin is a significant human metabolite. The use of deuterated analogs, such as this compound, offers a powerful tool for researchers. The deuterium (B1214612) labels provide a distinct mass signature, facilitating sensitive and specific detection by mass spectrometry, thereby enabling precise quantification in complex biological matrices without interference from the endogenous, unlabeled compound.

The synthesis of this compound is achieved through a two-stage process. The first stage involves the preparation of a deuterated precursor, 4-hydroxycoumarin-5,6,7,8-d4. This is followed by a Michael addition reaction with 4-(p-hydroxyphenyl)-3-buten-2-one to yield the final deuterated product.

Synthetic Pathway

The synthesis of this compound is based on the method described by Heimark et al. (1986).[1][2] The overall synthetic scheme can be visualized as a two-step process:

-

Synthesis of 4-Hydroxycoumarin-5,6,7,8-d4: This key intermediate is prepared from commercially available deuterated starting materials, phenyl-d6 and tetradeuteriomalonic acid.[1][2]

-

Synthesis of this compound: The deuterated 4-hydroxycoumarin (B602359) is then reacted with 4-(p-hydroxyphenyl)-3-buten-2-one via a Michael addition to furnish the final product.[1][2]

Experimental Protocols

The following experimental protocols are based on the general procedures outlined for the synthesis of 4-hydroxycoumarin derivatives and Michael additions of these compounds. Specific details from the primary literature by Heimark et al. (1986) should be consulted for precise reaction conditions and purification methods.[1][2]

Step 1: Synthesis of 4-Hydroxycoumarin-5,6,7,8-d4

This synthesis involves the condensation of a deuterated phenol (B47542) precursor with a deuterated malonic acid derivative.

Materials:

-

Phenyl-d6

-

Tetradeuteriomalonic acid

-

Condensing agent (e.g., phosphorus oxychloride, polyphosphoric acid)

-

Anhydrous solvent (e.g., toluene, xylene)

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine phenyl-d6 and tetradeuteriomalonic acid in an anhydrous solvent.

-

Slowly add the condensing agent to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice or into cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 4-hydroxycoumarin-5,6,7,8-d4.

Step 2: Synthesis of this compound

This step involves the Michael addition of the deuterated 4-hydroxycoumarin to an α,β-unsaturated ketone.

Materials:

-

4-Hydroxycoumarin-5,6,7,8-d4

-

4-(p-hydroxyphenyl)-3-buten-2-one

-

Basic catalyst (e.g., piperidine, pyridine)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxycoumarin-5,6,7,8-d4 and 4-(p-hydroxyphenyl)-3-buten-2-one in a suitable solvent.

-

Add a catalytic amount of a base to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in an organic solvent and wash with a dilute acid solution to remove the basic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of deuterated 4'-hydroxywarfarin. The values are based on typical yields for similar reactions and should be considered illustrative. Actual yields and purity should be determined experimentally.

| Step | Compound | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Isotopic Purity (%) |

| 1 | 4-Hydroxycoumarin-5,6,7,8-d4 | C₉H₂D₄O₃ | 166.18 | 60-70 | >98 |

| 2 | This compound | C₁₉H₁₂D₄O₅ | 328.35 | 70-80 | >98 |

Characterization

The successful synthesis and isotopic enrichment of this compound should be confirmed by standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and the incorporation of four deuterium atoms. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of signals corresponding to the deuterated positions on the coumarin (B35378) ring.

-

²H NMR: To confirm the presence and location of the deuterium atoms.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the final product.

Logical Relationships in Synthesis

The synthesis of deuterated 4'-hydroxywarfarin relies on a logical sequence of reactions where the successful formation of the deuterated intermediate is paramount for the final product's isotopic purity.

Conclusion

This technical guide provides a foundational understanding of the synthesis of deuterated 4'-hydroxywarfarin. The described synthetic route offers a reliable method for obtaining this valuable tool for drug metabolism and pharmacokinetic research. Researchers are encouraged to consult the primary literature for specific experimental details to ensure successful and safe execution of these procedures. The use of appropriate analytical techniques is essential to confirm the identity, purity, and isotopic enrichment of the final product.

References

4'-Hydroxywarfarin-d4 (CAS: 94820-63-0): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on 4'-Hydroxywarfarin-d4, a key analytical standard in the study of warfarin (B611796) metabolism. This document outlines its chemical properties, provides detailed experimental protocols for its use, and visualizes its role in metabolic pathways and experimental workflows.

Core Compound Data

This compound is the deuterated form of 4'-Hydroxywarfarin (B562543), a primary metabolite of the widely used anticoagulant, warfarin. Its isotopic labeling makes it an ideal internal standard for quantitative analysis in pharmacokinetic and drug metabolism studies, particularly those employing mass spectrometry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is compiled from various supplier specifications and publicly available information. For lot-specific data, always refer to the Certificate of Analysis (CoA) provided by the supplier.[1][2]

| Property | Value | Source |

| CAS Number | 94820-63-0 | [2] |

| Molecular Formula | C₁₉H₁₂D₄O₅ | [2] |

| Molecular Weight | 328.35 g/mol | [2] |

| Alternate Names | 4-Hydroxy-3-[1-(4-hydroxyphenyl)-3-oxobutyl]-2H-1-benzopyran-2-one-5,6,7,8-d4 | [2] |

| Appearance | Typically a white to off-white solid (Refer to CoA) | - |

| Purity | ≥98% (Refer to CoA) | - |

| Isotopic Enrichment | Typically ≥99 atom % D (Refer to CoA) | - |

| Solubility | Soluble in methanol (B129727), acetonitrile (B52724), DMSO (Refer to CoA for specific concentrations) | - |

| Storage Conditions | Recommended storage at -20°C (Refer to CoA) | - |

Warfarin Metabolism and the Role of this compound

Warfarin is administered as a racemic mixture of (R)- and (S)-enantiomers, both of which undergo extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This metabolic process results in the formation of several hydroxylated metabolites. 4'-hydroxywarfarin is one of these key metabolites. The use of this compound as an internal standard allows for the precise quantification of its non-deuterated counterpart and other warfarin metabolites in biological matrices.

The following diagram illustrates the simplified metabolic pathway of warfarin, highlighting the formation of 4'-hydroxywarfarin.

Caption: Simplified metabolic pathway of Warfarin.

Experimental Protocols: Quantitative Analysis of Warfarin Metabolites

The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of warfarin and its metabolites in biological samples such as plasma. The following is a representative experimental protocol synthesized from established methodologies.

Sample Preparation (Protein Precipitation)

This is a common and effective method for extracting warfarin and its metabolites from plasma samples.

-

Thaw Plasma Samples : Allow frozen plasma samples to thaw at room temperature.

-

Spike with Internal Standard : To 100 µL of plasma, add a specific volume of a stock solution of this compound in methanol to achieve a final concentration appropriate for the calibration range.

-

Precipitate Proteins : Add 300 µL of cold acetonitrile (or a 1:1 mixture of methanol:acetonitrile) to the plasma sample.

-

Vortex : Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge : Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect Supernatant : Carefully transfer the supernatant to a new tube.

-

Evaporate and Reconstitute : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

The following are typical conditions for the chromatographic separation and mass spectrometric detection of warfarin and its metabolites.

| Parameter | Typical Conditions |

| HPLC System | A high-performance or ultra-high-performance liquid chromatography system. |

| Column | A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used. For chiral separations, a specialized chiral column would be necessary. |

| Mobile Phase A | 0.1% Formic acid in water. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile. |

| Gradient Elution | A typical gradient might start at 10-20% B, increasing to 90-95% B over several minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific analytes and column. |

| Flow Rate | 0.3 - 0.5 mL/min. |

| Column Temperature | 40°C. |

| Injection Volume | 2 - 10 µL. |

| Mass Spectrometer | A triple quadrupole mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM). |

| MRM Transitions | Warfarin : m/z 307.1 → 161.14'-Hydroxywarfarin : m/z 323.1 → 279.1This compound (IS) : m/z 327.1 → 283.1(Note: These transitions should be optimized for the specific instrument being used.) |

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a pharmacokinetic study utilizing this compound.

Caption: Workflow for a pharmacokinetic study.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of quantitative data for warfarin and its metabolites. The protocols and information provided in this guide offer a solid foundation for the successful application of this critical analytical standard in a research setting. For the most accurate and lot-specific information, always consult the Certificate of Analysis provided by your supplier.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4'-Hydroxywarfarin-d4 as a Metabolite of Warfarin (B611796)

This guide provides a comprehensive overview of this compound, focusing on its role as a deuterated internal standard for the analysis of warfarin, a widely prescribed oral anticoagulant. Warfarin therapy requires careful monitoring due to its narrow therapeutic index and significant interindividual variability in patient response, much of which is attributed to metabolic differences.[1][2] Understanding its metabolism and developing robust analytical methods for its quantification are critical for clinical pharmacology and drug development.

Warfarin Metabolism and the Formation of 4'-Hydroxywarfarin

Warfarin is administered as a racemic mixture of R- and S-enantiomers. The S-enantiomer is 3 to 5 times more potent in its anticoagulant activity than the R-enantiomer.[1][3] Both enantiomers are extensively metabolized in the liver by the Cytochrome P450 (CYP) superfamily of enzymes into inactive hydroxylated metabolites.[4][5]

The metabolic pathways are highly stereoselective:

-

S-Warfarin , the more potent enantiomer, is primarily metabolized by CYP2C9 to S-6-hydroxywarfarin and S-7-hydroxywarfarin.[6][7] Genetic polymorphisms in the CYP2C9 gene can significantly reduce the clearance of S-warfarin, impacting dosing requirements and increasing bleeding risks.[6][7][8]

-

R-Warfarin is metabolized by several CYP isoforms, including CYP1A2, CYP3A4, and various members of the CYP2C subfamily.[3][5] 4'-Hydroxywarfarin is a recognized, albeit typically minor, metabolite of the R-enantiomer.[9] Its formation is catalyzed predominantly by CYP2C19 and CYP2C8 , with minor contributions from other enzymes.[9][10]

The metabolic conversion of R-warfarin to 4'-Hydroxywarfarin is a key pathway, and its accurate measurement is essential for detailed pharmacokinetic studies.

The Role of this compound in Quantitative Bioanalysis

In quantitative bioanalysis, especially using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving high accuracy and precision.[11] An ideal IS behaves identically to the analyte of interest during sample extraction, processing, and ionization but is distinguishable by the detector.

This compound is a stable isotope-labeled (SIL) version of 4'-Hydroxywarfarin, where four hydrogen atoms on the benzopyran-2-one ring are replaced with deuterium.[12] This substitution results in a mass increase of 4 Daltons, making it easily distinguishable from the endogenous metabolite by a mass spectrometer. Its utility is based on the principle of stable isotope dilution analysis:

-

Chemical Equivalence: It has nearly identical physicochemical properties (e.g., polarity, solubility, ionization efficiency) to the unlabeled 4'-Hydroxywarfarin.

-

Co-elution: It co-elutes with the analyte during chromatographic separation.

-

Correction for Variability: A known amount of the deuterated standard is added to samples at the beginning of the workflow. The ratio of the analyte's signal to the internal standard's signal is used for quantification. This ratio corrects for analyte loss during sample preparation and for variations in instrument response (ion suppression or enhancement).[11]

The use of this compound as an internal standard is fundamental for the reliable quantification of this specific metabolite in complex biological matrices like plasma or urine.

Quantitative Data Summary

The quantification of warfarin and its metabolites is essential for pharmacokinetic and drug-drug interaction studies. The data below are compiled from various bioanalytical method validation reports.

Table 1: Representative Bioanalytical Method Parameters for Warfarin Metabolite Quantification

| Parameter | R/S-Warfarin | Hydroxywarfarin Metabolites | Internal Standard | Matrix | Reference |

| Technique | Chiral LC-MS/MS | Chiral LC-MS/MS | Warfarin-d5 | Human Plasma | [4] |

| LLOQ | 0.25 nM (~0.08 ng/mL) | 0.1 nM (~0.04 ng/mL) | N/A | Human Plasma | [4] |

| Linearity Range | 0.25 - 5000 nM | 0.05 - 1000 nM | N/A | Human Plasma | [13] |

| Intra-day Precision (CV%) | 0.7 - 6.0% | 0.7 - 6.0% | N/A | Human Plasma | [4] |

| Intra-day Accuracy (%bias) | -13.0 to 0.5% | -13.0 to 0.5% | N/A | Human Plasma | [4] |

| Technique | Chiral LC-MS/MS | Chiral LC-MS/MS | Not Specified | Rat Plasma | [14][15] |

| LLOQ | 10.0 ng/mL | 1.0 ng/mL | N/A | Rat Plasma | [14][15] |

| Linearity Range | 10.0 - 8000 ng/mL | 1.0 - 800 ng/mL | N/A | Rat Plasma | [14][15] |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.

Table 2: General Pharmacokinetic Parameters of Warfarin

While specific pharmacokinetic data for the minor 4'-Hydroxywarfarin metabolite are not extensively documented, the parameters of the parent drug provide context for its formation and elimination timeline.

| Parameter | Value | Description | Reference |

| Bioavailability | ~100% | Fraction of oral dose reaching systemic circulation. | [5] |

| Time to Peak (Tmax) | ~4 hours | Time to reach maximum plasma concentration. | [1] |

| Volume of Distribution (Vd) | 0.14 L/kg | Small distribution volume due to high protein binding. | [1][5] |

| Protein Binding | ~99% | Primarily binds to albumin. | [1] |

| Elimination Half-life (t½) | 20 - 60 hours (highly variable) | S-warfarin: 21-43 hrs; R-warfarin: 37-89 hrs. | [1][10] |

| Metabolism | Hepatic | Primarily via CYP2C9, 3A4, 1A2, 2C19. | [1] |

| Excretion | Renal (92%) | Excreted primarily as inactive metabolites. | [1] |

Table 3: Enzyme Inhibition by Hydroxywarfarin Metabolites

Studies have shown that warfarin metabolites can act as competitive inhibitors of CYP2C9, the primary enzyme for S-warfarin clearance. This suggests a potential feedback inhibition mechanism that could modulate warfarin's overall metabolic rate.[16]

| Inhibitor | Enzyme | Inhibition Mechanism | Potency | Reference |

| Racemic Hydroxywarfarins | CYP2C9 | Competitive | 10-OH > S-warfarin > 4'-OH > 8-OH > 6-OH > 7-OH | [16][17] |

This table reflects the relative binding affinities, with 10-Hydroxywarfarin being the most potent inhibitor among the tested metabolites.[16]

Experimental Protocols

Detailed and validated protocols are essential for reproducible results in drug metabolism and pharmacokinetic studies.

Protocol 1: In Vitro Metabolism of Warfarin Using Human Liver Microsomes

This protocol is designed to assess the formation of metabolites like 4'-Hydroxywarfarin from the parent drug in a controlled in vitro system.

Objective: To determine the metabolic profile of warfarin in human liver microsomes (HLMs).

Materials:

-

Pooled Human Liver Microsomes (HLMs), 0.5 mg/mL final concentration.[18][19]

-

Warfarin (substrate), typically 1-10 µM.[20]

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4).

-

Quenching solution: Ice-cold methanol (B129727) or acetonitrile (B52724) containing the internal standard(s).[18]

Procedure:

-

Preparation: Thaw HLMs on ice. Prepare a microsomal mixture containing HLMs in phosphate buffer.

-

Pre-incubation: Add warfarin to the microsomal mixture and pre-incubate at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.[18]

-

Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[18]

-

Incubation: Incubate the mixture at 37°C in a shaking water bath.

-

Time Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Reaction Termination: Immediately add the aliquot to a tube containing an equal or greater volume of ice-cold quenching solution to stop the enzymatic reaction and precipitate proteins.[18]

-

Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to pellet the precipitated proteins.[21]

-

Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS.

Protocol 2: Quantification of 4'-Hydroxywarfarin in Plasma by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of warfarin metabolites from plasma samples using a deuterated internal standard like this compound.

Objective: To accurately quantify 4'-Hydroxywarfarin concentrations in human plasma.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50-100 µL of plasma sample into a microcentrifuge tube.[4][21]

-

Add 3-4 volumes of ice-cold acetonitrile (or methanol) containing a known concentration of this compound.[21][22]

-

Vortex vigorously for 1-5 minutes to ensure complete protein precipitation.[21]

-

Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the proteins.[21]

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).[4]

-

-

LC-MS/MS Conditions (Representative):

-

LC System: UHPLC system.[23]

-

Column: Chiral column (for enantiomeric separation) or a standard C18 reversed-phase column.[14][22]

-

Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate.[21][23]

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[21][23]

-

Gradient: A suitable gradient from low to high organic phase to elute and separate the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min.[21]

-

Mass Spectrometer: Triple quadrupole mass spectrometer.[23]

-

Ionization Source: Electrospray Ionization (ESI), typically in negative mode for warfarin and its metabolites.[21]

-

Detection Mode: Multiple Reaction Monitoring (MRM) to specifically monitor the mass transitions for 4'-Hydroxywarfarin and this compound.

-

Conclusion

4'-Hydroxywarfarin is an important, albeit minor, metabolite of R-warfarin, primarily formed by CYP2C19 and CYP2C8. Its deuterated analogue, this compound, serves as an indispensable tool in modern bioanalysis. By acting as a stable isotope-labeled internal standard, it enables highly accurate and precise quantification of its unlabeled counterpart via LC-MS/MS. This capability is critical for researchers and drug development professionals seeking to fully characterize the pharmacokinetics of warfarin, investigate drug-drug interactions, and understand the impact of genetic polymorphisms on its metabolic pathways. The robust analytical methods and protocols detailed herein provide a foundation for advancing research in the field of anticoagulant therapy.

References

- 1. Warfarin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Validation of warfarin enantiomer analysis method in plasma using high-performance liquid chromatography fluorescence detector - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. CYP2C9 Genotype-Dependent Warfarin Pharmacokinetics: Impact of CYP2C9 Genotype on R- and S-Warfarin and Their Oxidative Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of R- and S-Warfarin by CYP2C19 into Four Hydroxywarfarins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. shimadzu.com [shimadzu.com]

- 12. scbt.com [scbt.com]

- 13. austinpublishinggroup.com [austinpublishinggroup.com]

- 14. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydroxywarfarin Metabolites Potently Inhibit CYP2C9 Metabolism of S-Warfarin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydroxywarfarin metabolites potently inhibit CYP2C9 metabolism of S-warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of a rapid HPLC-fluorescence method for monitoring warfarin metabolites formation: In vitro studies for evaluating the effect of piperine on warfarin metabolism and plasma coagulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. globalscientificjournal.com [globalscientificjournal.com]

- 23. agilent.com [agilent.com]

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, particularly within pharmaceutical development and clinical research, the demand for the highest levels of accuracy and precision in quantitative analysis is non-negotiable. The use of internal standards in chromatographic and mass spectrometric assays is a fundamental practice to ensure data reliability. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the "gold standard," providing unparalleled performance in mitigating analytical variability. This technical guide provides a comprehensive exploration of the core principles, synthesis, experimental protocols, and quantitative advantages of employing deuterated internal standards.

Core Principles: The "Why" Behind Deuterated Internal Standards

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by its stable, non-radioactive isotope, deuterium (B1214612) (²H or D).[1] This subtle modification increases the molecular weight of the compound, allowing it to be distinguished from the native analyte by a mass spectrometer.[1] However, its physicochemical properties remain nearly identical to the analyte.[2] This near-identical nature is the cornerstone of its effectiveness.

The primary principle behind using a deuterated internal standard is to provide a reference compound that behaves identically to the analyte throughout the entire analytical process—from sample preparation to detection.[1][3] By adding a known amount of the deuterated standard to a sample at the outset, it experiences the same sources of error as the analyte.[3] These include:

-

Variability in Sample Preparation: Losses during extraction, evaporation, and reconstitution steps can introduce significant errors. A deuterated internal standard, experiencing the same losses, allows for accurate correction.

-

Matrix Effects: In complex biological matrices like plasma, urine, or tissue homogenates, endogenous components can co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer's source.[4] Since the deuterated standard has almost identical chromatographic and ionization characteristics, it is affected by the matrix in the same way, enabling reliable normalization of the analyte signal.[4]

-

Instrumental Variations: Fluctuations in injection volume and detector response can lead to imprecision. The ratio of the analyte's response to the internal standard's response remains constant, thus correcting for these variations.

The use of a deuterated internal standard is a key component of the isotope dilution mass spectrometry (IDMS) technique, which is recognized as a premier method for achieving the highest level of accuracy and specificity in quantitative analysis.[1]

Synthesis of Deuterated Internal Standards

The synthesis of a high-quality deuterated internal standard is a critical prerequisite for its successful application. The goal is to produce a standard with high isotopic enrichment (typically >98%) and chemical purity, and to ensure the deuterium label is placed in a stable position that is not susceptible to exchange with hydrogen atoms from the solvent or matrix.[5] There are two primary strategies for incorporating deuterium into a molecule:

-

Hydrogen-Deuterium (H/D) Exchange: This method involves replacing existing hydrogen atoms with deuterium. This can be achieved through various catalytic methods, such as acid or base catalysis, or with the use of metal catalysts like palladium on carbon (Pd/C) in the presence of a deuterium source like deuterium oxide (D₂O).[5][6]

-

De Novo Chemical Synthesis: This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents.[5] This method provides greater control over the specific position and number of deuterium labels.[5]

Example Experimental Protocol: Synthesis of Deuterated Ibuprofen (B1674241) (Illustrative α-Deuteration)

This protocol provides a general illustration of an α-deuteration step that can be part of a multi-step synthesis for deuterated ibuprofen.

Reaction Scheme (α-Deuteration Step):

The α-hydrogens of 4'-isobutylacetophenone (B122872), an intermediate in ibuprofen synthesis, are exchanged for deuterium using a deuterated base.

Materials:

-

4'-isobutylacetophenone

-

Sodium deuteroxide (NaOD) in deuterium oxide (D₂O)

-

Dioxane (solvent)

-

Deuterated acid (e.g., DCl in D₂O) for neutralization

-

Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

-

Preparation: Dissolve 4'-isobutylacetophenone in dioxane in a round-bottom flask.[7]

-

Deuterium Exchange: Add a solution of sodium deuteroxide in deuterium oxide to the flask.[7]

-

Reaction: Heat the mixture to reflux for an extended period (e.g., 24 hours) to facilitate the exchange of the α-protons with deuterium.[7]

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a deuterated acid.[7]

-

Extraction and Purification: The deuterated product is then extracted from the reaction mixture using an appropriate organic solvent and purified using standard techniques like column chromatography.

-

Characterization: The final product's identity, purity, and the extent of deuteration are confirmed using analytical techniques such as ¹H NMR, ²H NMR, and mass spectrometry.

Quantitative Data Presentation: The Proof of Performance

The theoretical advantages of deuterated internal standards are consistently borne out in experimental data. Bioanalytical method validation studies, conducted according to regulatory guidelines from agencies like the FDA and EMA, demonstrate significant improvements in accuracy and precision when a deuterated internal standard is used compared to an analog (structurally similar but not isotopically labeled) internal standard or no internal standard at all.

Comparative Performance of Deuterated vs. Analog Internal Standard

The following table summarizes data from a study comparing the performance of an LC-MS/MS assay for the anticancer agent kahalalide F using a non-deuterated, analogous internal standard versus a deuterated (D8) stable isotope-labeled internal standard.

| Performance Metric | Analogous Internal Standard | Deuterated (D8) Internal Standard |

| Accuracy (Mean Bias) | 96.8% | 100.3% |

| Precision (Standard Deviation) | 8.6% | 7.6% |

| Number of Samples (n) | 284 | 340 |

| Statistical Significance (Variance) | p=0.02 (Significantly Lower Variance) |

Data adapted from a comparative study on kahalalide F bioanalysis.[4]

The data clearly shows that the use of the deuterated internal standard resulted in a mean bias closer to the true value and a statistically significant improvement in precision.[4]

Bioanalytical Method Validation Data Using a Deuterated Internal Standard

The table below presents typical validation data for an HPLC-MS/MS method for the quantification of Venetoclax in human plasma, utilizing its deuterated (D8) analog as the internal standard.

| QC Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| Low | 5.7 | 98.7 | 5.95 | 98.0 |

| Medium | 6.2 | 96.3 | 7.2 | 99.2 |

| High | 7.7 | 97.5 | 8.5 | 100.4 |

Data adapted from a validation study of a bioanalytical method for Venetoclax.[1]

These results demonstrate excellent precision (Relative Standard Deviation, %RSD) and accuracy, falling well within the stringent acceptance criteria set by regulatory bodies.[1]

Detailed Experimental Protocols

The following sections provide detailed methodologies for the application of deuterated internal standards in a typical bioanalytical workflow.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, rapid, and straightforward method for removing the majority of proteins from biological samples like plasma or serum.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Precipitating agent (e.g., ice-cold acetonitrile (B52724) or methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Aliquoting: Aliquot 100 µL of the biological sample into a microcentrifuge tube.[8]

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution at a known concentration to each sample, calibrator, and quality control (QC) sample.[8]

-

Vortexing: Briefly vortex the samples to ensure thorough mixing.[8]

-

Protein Precipitation: Add 300 µL of a precipitating agent (e.g., acetonitrile) to each tube.[8]

-

Vortexing and Centrifugation: Vortex the tubes vigorously for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[4][8]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for further processing or direct analysis.[8]

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen gas and then reconstituted in a suitable mobile phase-compatible solvent before injection into the LC-MS/MS system.[8]

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

General LC Parameters:

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

-

Injection Volume: A small, precise volume (e.g., 5-10 µL) of the prepared sample is injected.

General MS/MS Parameters:

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's chemical properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the deuterated internal standard.[7]

-

Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows (nebulizer, heater, and curtain gas) are optimized to achieve the best sensitivity for the analyte and internal standard.

-

Compound-Dependent Parameters: Parameters like declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP) are optimized for each specific MRM transition.

Data Analysis and Quantification

-

Peak Integration: The chromatographic peaks for the analyte and the deuterated internal standard are integrated to determine their respective peak areas.[1]

-

Response Ratio Calculation: The peak area of the analyte is divided by the peak area of the internal standard to calculate a peak area ratio for every sample, calibrator, and QC.[1]

-

Calibration Curve Construction: A calibration curve is generated by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression, often with a weighting factor (e.g., 1/x or 1/x²), is applied to the data.[1]

-

Concentration Determination: The concentrations of the analyte in the unknown samples and QCs are determined by interpolating their peak area ratios from the calibration curve's regression equation.[1]

Mandatory Visualizations

Experimental and Logical Workflows

Caption: A typical experimental workflow for quantitative bioanalysis using a deuterated internal standard.

Caption: Logical relationship demonstrating how deuterated internal standards correct for analytical variability.

Conclusion

The use of deuterated internal standards in conjunction with isotope dilution mass spectrometry represents the pinnacle of quantitative bioanalysis. Their ability to intrinsically correct for a multitude of experimental variations ensures the generation of highly accurate, precise, and reliable data. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are not just best practices but essential components for ensuring the integrity and success of their work, ultimately contributing to the development of safe and effective medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. 2023 White Paper on Recent Issues in Bioanalysis: Deuterated Drugs; LNP; Tumor/FFPE Biopsy; Targeted Proteomics; Small Molecule Covalent Inhibitors; Chiral Bioanalysis; Remote Regulatory Assessments; Sample Reconciliation/Chain of Custody (PART 1A – Recommendations on Mass Spectrometry, Chromatography, Sample Preparation Latest Developments, Challenges, and Solutions and BMV/Regulated Bioanalysis PART 1B - Regulatory Agencies' Inputs on Regulated Bioanalysis/BMV, Biomarkers/IVD/CDx/BAV, Immunogenicity, Gene & Cell Therapy and Vaccine) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Warfarin and its Metabolites in Human Plasma using 4'-Hydroxywarfarin-d4 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of warfarin (B611796) and its major metabolites (4'-hydroxywarfarin, 6-hydroxywarfarin, 7-hydroxywarfarin, 8-hydroxywarfarin, and 10-hydroxywarfarin) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes 4'-Hydroxywarfarin-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid and efficient chromatographic separation. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug-drug interaction research.

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic window, necessitating careful monitoring of its plasma concentrations.[1] Warfarin is administered as a racemic mixture of R- and S-enantiomers, which are metabolized by various cytochrome P450 (CYP) enzymes into several hydroxylated metabolites.[2] The quantification of both the parent drug and its metabolites is crucial for understanding its pharmacokinetics and pharmacodynamics, as well as for investigating potential drug interactions.[3] Stable isotope-labeled internal standards are essential for accurate quantification by LC-MS/MS as they compensate for matrix effects and variations in sample processing.[4] this compound is an ideal internal standard for this assay due to its structural similarity to the analytes and its mass shift, which prevents isotopic crosstalk.

Experimental

Materials and Reagents

-

Warfarin, 4'-hydroxywarfarin, 6-hydroxywarfarin, 7-hydroxywarfarin, 8-hydroxywarfarin, and 10-hydroxywarfarin (B562548) standards

-

This compound (Internal Standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is used for sample preparation.[5]

-

To 100 µL of human plasma, add 20 µL of the internal standard working solution (this compound in methanol).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.[5] |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 10 µL |

Mass Spectrometry:

The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Warfarin | 307.1 | 161.0 | -25 |

| 4'-Hydroxywarfarin | 323.1 | 177.0 | -25 |

| 6-Hydroxywarfarin | 323.1 | 177.0 | -25 |

| 7-Hydroxywarfarin | 323.1 | 177.0 | -25 |

| 8-Hydroxywarfarin | 323.1 | 177.0 | -25 |

| 10-Hydroxywarfarin | 323.1 | 250.3 | -20 |

| This compound (IS) | 327.1 | 181.0 | -25 |

Note: The MRM transition for this compound is proposed based on its molecular weight and the common fragmentation pattern of hydroxylated warfarin derivatives, which involves the loss of the substituted benzylideneacetone (B49655) side chain. The d4-label on the coumarin (B35378) ring results in a corresponding mass shift in the product ion.

Results

Linearity and Sensitivity

The method demonstrates excellent linearity over the specified concentration ranges for all analytes. The lower limit of quantification (LLOQ) is established with a signal-to-noise ratio of at least 10.

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Warfarin | 1 - 1000 | 1 | > 0.99 |

| 4'-Hydroxywarfarin | 0.5 - 500 | 0.5 | > 0.99 |

| 6-Hydroxywarfarin | 0.5 - 500 | 0.5 | > 0.99 |

| 7-Hydroxywarfarin | 0.5 - 500 | 0.5 | > 0.99 |

| 8-Hydroxywarfarin | 0.5 - 500 | 0.5 | > 0.99 |

| 10-Hydroxywarfarin | 0.5 - 500 | 0.5 | > 0.99 |

Data compiled from representative studies.[2]

Accuracy and Precision

The intra- and inter-day accuracy and precision are evaluated at low, medium, and high quality control (QC) concentrations.

| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Warfarin | Low | < 10 | 90 - 110 | < 10 | 90 - 110 |

| Mid | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| High | < 10 | 90 - 110 | < 10 | 90 - 110 | |

| Metabolites | Low | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid | < 15 | 85 - 115 | < 15 | 85 - 115 | |

| High | < 15 | 85 - 115 | < 15 | 85 - 115 |

Acceptance criteria based on FDA guidance for bioanalytical method validation.[5]

Visualizations

Caption: Warfarin Metabolic Pathway.

Caption: LC-MS/MS Experimental Workflow.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of warfarin and its major metabolites in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in clinical and research settings.

References

- 1. A Novel LC‐MS/MS Assay for Quantification of Des‐carboxy Prothrombin and Characterization of Warfarin‐Induced Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 4'-Hydroxywarfarin-d4 as an Internal Standard in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of 4'-Hydroxywarfarin-d4 as an internal standard in the quantitative analysis of warfarin (B611796) and its metabolites in biological matrices, primarily plasma. The methodologies described are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) principles for analogous compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

Warfarin is a widely prescribed anticoagulant with a narrow therapeutic index, necessitating precise monitoring of its plasma concentrations. The analysis of warfarin and its primary metabolite, 4'-hydroxywarfarin, is crucial for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[1][2] A SIL-IS is chemically identical to the analyte, ensuring similar behavior during sample preparation, chromatography, and ionization, which effectively compensates for matrix effects and procedural variability, leading to high accuracy and precision.[1]

This document outlines a typical protocol for the extraction and quantification of warfarin and its metabolites from plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

Analytes: Warfarin, 4'-Hydroxywarfarin

-

Internal Standard: this compound

-

Reagents: Acetonitrile (B52724) (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm), Human or rat plasma (blank)

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of warfarin, 4'-hydroxywarfarin, and this compound in methanol.

-

Working Standard Solutions: Serially dilute the analyte stock solutions with a methanol:water (50:50, v/v) mixture to prepare working standard solutions for creating calibration curves and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This concentration may need optimization based on instrument response.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting warfarin and its metabolites from plasma.[1][3]

-

Label 1.5 mL microcentrifuge tubes for calibration standards, QC samples, and unknown samples.

-

To each tube, add 50 µL of the appropriate working standard solution (for calibrators and QCs) or blank plasma (for unknown samples).

-

Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes.

-

Add 200 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex each tube vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for LC-MS/MS analysis. Method optimization is recommended for specific instrumentation and applications.

Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry Conditions

Detection is typically performed on a triple quadrupole mass spectrometer using electrospray ionization (ESI) in negative ion mode.[3][4]

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp | 350°C |

| Collision Gas | Argon |

MRM Transitions:

Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ions for each analyte and the internal standard need to be optimized. Based on the structures, the following are expected MRM transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Warfarin | 307.1 | 161.1 |

| 4'-Hydroxywarfarin | 323.1 | 177.1 |

| This compound (IS) | 327.1 | 181.1 |

Note: The exact m/z values for this compound should be confirmed by direct infusion.

Data Analysis and Quantitative Data Summary

The concentration of the analytes is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression.

Method Validation Parameters

The following table summarizes typical performance characteristics of bioanalytical methods for warfarin using a deuterated internal standard, which can be expected for a method utilizing this compound.

| Parameter | Typical Value | Reference |

| Linearity (r²) | > 0.99 | [3][4] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 10 ng/mL | [3] |

| Intra-day Precision (%CV) | < 15% | [4] |

| Inter-day Precision (%CV) | < 15% | [4] |

| Accuracy (% Bias) | Within ±15% | [5] |

| Recovery | 85 - 115% | [4] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of warfarin and its metabolites using this compound as an internal standard.

Caption: Workflow for quantitative analysis using an internal standard.

Principle of Internal Standardization

This diagram illustrates the logical relationship in using a stable isotope-labeled internal standard to correct for variations in sample processing and analysis.

Caption: Principle of stable isotope-labeled internal standardization.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of Warfarin in Dried Rat Plasma Spots by High-Performance Liquid Chromatography with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

Application Note: High-Throughput Plasma Sample Preparation for the Quantification of 4'-Hydroxywarfarin-d4 by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Warfarin (B611796) is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring.[1][2] It is metabolized in the liver by cytochrome P450 (CYP) enzymes into several hydroxylated metabolites, including 4'-hydroxywarfarin (B562543).[3] The quantification of warfarin and its metabolites, such as 4'-hydroxywarfarin, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction research.[1][4] The use of a stable isotope-labeled internal standard (IS), such as 4'-Hydroxywarfarin-d4, is essential for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) by correcting for variability during sample processing and analysis.

This application note details a simple and robust protein precipitation (PPT) method for the extraction of 4'-hydroxywarfarin and its deuterated internal standard from human plasma. Protein precipitation is a rapid and effective technique for removing the bulk of proteinaceous matrix components prior to LC-MS/MS analysis.[1][5][6]

Principle of the Method

The sample preparation is based on the principle of protein precipitation using an organic solvent. A water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma sample.[1][6] This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution.[6] The analyte of interest, 4'-hydroxywarfarin, and the internal standard, this compound, remain soluble in the resulting supernatant. After centrifugation to pellet the precipitated proteins, the clear supernatant is collected, evaporated, and reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system. This straightforward "dilute-and-shoot" approach is highly amenable to high-throughput workflows.

Experimental Protocol

Materials and Reagents

-

4'-Hydroxywarfarin analytical standard

-

This compound analytical standard (Internal Standard, IS)

-

LC-MS grade acetonitrile (ACN)

-

LC-MS grade methanol (MeOH)

-

LC-MS grade water

-

Formic acid (reagent grade)

-

Human plasma (with K2-EDTA as anticoagulant)

-

1.5 mL polypropylene (B1209903) microcentrifuge tubes

-

Calibrated micropipettes and tips

-

Vortex mixer

-

Centrifuge (capable of >14,000 rpm)

-

Nitrogen evaporator or vacuum concentrator

-

LC-MS vials

Preparation of Solutions

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 4'-hydroxywarfarin in methanol.

-

Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standard Solutions: Prepare working standard solutions for the calibration curve by serially diluting the analyte stock solution in a methanol:water (1:1, v/v) mixture.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 2 µg/mL) in acetonitrile.[7]

-

Precipitation Solvent: Acetonitrile (ACN). Some protocols may use a mixture, such as methanol-acetonitrile (1:3, v/v).[8]

Sample Preparation Procedure

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[7]

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.[7][9]

-

Add 50 µL of the internal standard working solution (e.g., 2 µg/mL this compound in ACN) to each plasma sample.[7]

-

Add 250 µL of ice-cold acetonitrile to induce protein precipitation. This corresponds to a 3:1 ratio of organic solvent to plasma (including the IS volume).[7]

-

Vortex the mixture vigorously for 10-30 seconds to ensure complete mixing and protein denaturation.[1][7]

-

Centrifuge the samples at high speed (e.g., 14,800 rpm) for 2-5 minutes to pellet the precipitated proteins.[7]

-

Carefully transfer the supernatant to a new, clean tube, ensuring the protein pellet is not disturbed.

-

Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40-50°C.[1]

-

Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., methanol-water, 15:85, v/v) compatible with the LC mobile phase.[1]

-

Vortex briefly, then transfer the reconstituted sample to an LC-MS vial for analysis. Inject 2-10 µL into the LC-MS/MS system.[1][7]

Workflow Diagram

Caption: Workflow for this compound plasma sample preparation using protein precipitation.

Data Presentation

The performance of this sample preparation method should be evaluated as part of a full bioanalytical method validation according to regulatory guidelines. Key parameters are summarized below.

| Parameter | Typical Value | Description |

| Recovery | 82.9 – 96.9%[1][2] | The percentage of the analyte recovered from the plasma matrix after the extraction process. |

| Matrix Effect | Minimal/None Reported[3][5] | The effect of co-eluting matrix components on the ionization efficiency of the analyte. |

| Intra-day Precision (%CV) | < 6.0%[2] | The relative standard deviation of results for quality control samples analyzed in a single run. |

| Inter-day Precision (%CV) | < 5.0%[2] | The relative standard deviation of results for quality control samples analyzed on different days. |

| Lower Limit of Quantification (LLOQ) | ~0.04 ng/mL[1][2] | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Linearity (r²) | > 0.99[10] | The correlation coefficient of the calibration curve, indicating the linearity of the response over a given concentration range. |

References

- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. mdpi.com [mdpi.com]

- 4. Estimation of plasma levels of warfarin and 7-hydroxy warfarin by high performance liquid chromatography in patients receiving warfarin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. a protein precipitation extraction method [protocols.io]

- 8. Determination of warfarin in volumetric absorptive microsampling by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 10. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Warfarin and 4'-Hydroxywarfarin using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of warfarin (B611796) and its primary metabolite, 4'-hydroxywarfarin (B562543), in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM). 4'-Hydroxywarfarin-d4 is utilized as an internal standard for accurate quantification.

Introduction

Warfarin is a widely prescribed oral anticoagulant with a narrow therapeutic index, necessitating careful monitoring of its plasma concentrations to ensure efficacy and prevent adverse events. The major metabolite of warfarin is 4'-hydroxywarfarin. The quantification of both parent drug and metabolite is crucial in pharmacokinetic and drug-drug interaction studies. This application note describes a robust and sensitive LC-MS/MS method for the simultaneous determination of warfarin and 4'-hydroxywarfarin.

Signaling Pathways and Metabolism

Warfarin undergoes metabolism primarily in the liver by the cytochrome P450 (CYP) enzyme system. The hydroxylation of warfarin to 4'-hydroxywarfarin is a key metabolic pathway. Understanding this biotransformation is essential for evaluating drug clearance and potential metabolic drug interactions.

Caption: Metabolic pathway of Warfarin.

MRM Transitions for Quantification

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive tandem mass spectrometry technique used for quantification. It involves monitoring a specific precursor ion to product ion transition for each analyte. The following table summarizes the optimized MRM transitions for warfarin, 4'-hydroxywarfarin, and the deuterated internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Warfarin | 307.1 | 161.0 | 25 |

| 4'-Hydroxywarfarin | 323.1 | 266.0 | 25 |

| This compound | 327.1 | 270.0 | 25 |

Experimental Protocols

This section details the experimental procedures for the analysis of warfarin and 4'-hydroxywarfarin in a biological matrix such as plasma.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting small molecules from plasma samples.

Materials:

-

Plasma samples

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

This compound internal standard spiking solution

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.

-

Add 300 µL of acetonitrile containing 1% formic acid to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Caption: Sample preparation workflow.

Liquid Chromatography Conditions

A reverse-phase chromatographic method is employed to separate warfarin and 4'-hydroxywarfarin from endogenous plasma components.

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | Start at 10% B, linear gradient to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then determined from this calibration curve.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of warfarin and its major metabolite, 4'-hydroxywarfarin, in biological matrices. The detailed protocols and MRM transitions provided in this application note can be readily implemented in research and drug development settings for pharmacokinetic studies and therapeutic drug monitoring.

Application Note: High-Resolution Chromatographic Separation of Warfarin and its Hydroxywarfarin Isomers

Abstract

Warfarin (B611796), a widely prescribed anticoagulant, is administered as a racemic mixture of (R)- and (S)-enantiomers. Its metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, results in a complex mixture of hydroxylated metabolites. The stereochemistry of both the parent drug and its metabolites significantly influences its therapeutic efficacy and potential for drug-drug interactions. Consequently, the accurate and robust chromatographic separation of warfarin and its hydroxywarfarin isomers is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note provides detailed protocols for the chiral and achiral separation of warfarin and its key hydroxywarfarin isomers using High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC), coupled with various detection methods.

Introduction

Warfarin is a cornerstone of oral anticoagulant therapy.[1] The (S)-enantiomer of warfarin is notably more potent than the (R)-enantiomer. The primary metabolic pathways involve hydroxylation at various positions on the coumarin (B35378) ring, with the formation of 7-hydroxywarfarin (B562546) by CYP2C9 and 10-hydroxywarfarin (B562548) by CYP3A4 being clinically significant.[1] Given the stereospecific nature of both its action and metabolism, analytical methods capable of resolving the enantiomers of warfarin and the diastereomers of its hydroxylated metabolites are essential. This document outlines validated chromatographic methods to achieve this separation, providing researchers and drug development professionals with the necessary protocols for accurate quantification in biological matrices.

Experimental Protocols

Sample Preparation: Protein Precipitation

A simple and effective method for extracting warfarin and its metabolites from plasma is protein precipitation.[2][3][4]

-

To 100 µL of plasma in a centrifuge tube, add 300 µL of acetonitrile (B52724) containing 1% formic acid.

-

Vortex the mixture vigorously for four minutes to ensure complete protein precipitation.

-

Centrifuge the sample at 15,000 rpm for two minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for direct injection into the LC-MS system or for further processing.

Chromatographic Conditions

A variety of chromatographic techniques can be employed for the separation of warfarin and its hydroxywarfarin isomers. Supercritical fluid chromatography (SFC) has demonstrated excellent performance for both achiral and chiral separations of these compounds.[5]

Method 1: Chiral HPLC-MS/MS

This method is suitable for the simultaneous quantification of warfarin enantiomers and its major hydroxylated metabolites.[1][2]

-

Column: Astec CHIROBIOTIC® V Chiral HPLC column (100 mm × 4.6 mm, 5 µm)[1]

-

Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.0 (adjusted with acetic acid)[1]

-

Mobile Phase B: Acetonitrile[1]

-

Gradient: Start with 10% B, hold for 0.2 min, increase linearly to 40% B over 5 min, hold at 40% for 1 min, then re-equilibrate at 10% B for 2 min.[1]

-

Flow Rate: 0.4 mL/min[6]

-

Detection: Tandem Mass Spectrometry (MS/MS) in negative ion mode.[2][6]

Method 2: Chiral SFC

Supercritical fluid chromatography offers rapid and efficient separation of warfarin and its hydroxylated isomers.[5][7]

-

Column: ACQUITY UPC² Trefoil™ CEL1, 2.5 µm, 3.0 x 100 mm[7]

-

Co-solvent: Methanol with ammonium formate[7]

-

Column Temperature: 10°C[7]

-

Detection: Mass Spectrometry (MS)[7] This method can resolve the enantiomers of warfarin, 6-hydroxywarfarin, 7-hydroxywarfarin, and 8-hydroxywarfarin (B562547) in under 5 minutes.[7]

Method 3: HPLC with Fluorescence Detection

For laboratories without access to mass spectrometry, HPLC with fluorescence detection provides a sensitive alternative for the analysis of warfarin enantiomers.[3][8]

-

Column: Chiralcel OD-RH (4.6 × 150 mm, 5 µm)[3]

-

Mobile Phase: Acetonitrile and phosphate (B84403) buffer pH 2 (40:60 v/v)[3]

-

Flow Rate: 1.0 mL/min[3]

-

Column Temperature: 45°C[3]

-

Detection: Fluorescence detector with excitation at 310 nm and emission at 350 nm.[3]

Data Presentation

The following tables summarize the quantitative data obtained from various chromatographic methods for the separation of warfarin and its hydroxywarfarin isomers.

Table 1: HPLC-MS/MS Quantitative Data

| Analyte | Retention Time (min) | LLOQ (ng/mL) |

| R-Warfarin | 4.44 | 10.0[2] |

| S-Warfarin | 4.80 | 10.0[2] |

| R-7-hydroxywarfarin | 4.14 | 1.0[2] |

| S-7-hydroxywarfarin | 4.61 | 1.0[2] |

| (9R;10S)-10-hydroxywarfarin | - | 1.0[2] |

Table 2: HPLC-FLD Quantitative Data

| Analyte | Retention Time (min) | LLOQ (ppm) |

| R-Warfarin | 10 - 11.5 | 0.225[3] |

| S-Warfarin | 14 - 16 | 0.298[3] |

Table 3: SFC Method Performance

| Separation Type | Components | Analysis Time (min) |

| Achiral SFC | Warfarin and 5 monohydroxylated isomers | 1.8[5] |

| Chiral SFC | Enantiomers of warfarin and 5 monohydroxylated isomers | 8.0[5] |

Visualizations

Warfarin Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of warfarin, highlighting the role of key cytochrome P450 enzymes.

Caption: Metabolic pathway of warfarin enantiomers.

Experimental Workflow for LC-MS/MS Analysis

This diagram outlines the logical steps involved in the analysis of warfarin and its metabolites from plasma samples using LC-MS/MS.

Caption: Workflow for warfarin isomer analysis.

Conclusion

The chromatographic methods detailed in this application note provide robust and reliable protocols for the separation and quantification of warfarin and its hydroxywarfarin isomers. The choice of methodology will depend on the specific requirements of the study and the available instrumentation. These protocols are essential tools for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry, enabling a deeper understanding of warfarin's complex pharmacokinetic and pharmacodynamic profile.

References

- 1. A chiral HPLC-MS/MS method for simultaneous quantification of warfarin enantiomers and its major hydroxylation metabolites of CYP2C9 and CYP3A4 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous Characterization and Determination of Warfarin and Its Hydroxylation Metabolites in Rat Plasma by Chiral Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Validation of R/S-Warfarin Analysis Method in Human Blood Plasma Using HPLC with Fluorescence Detection and its Application to Patient Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chromatographic resolution of closely related species: separation of warfarin and hydroxylated isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lcms.cz [lcms.cz]

- 8. applications.emro.who.int [applications.emro.who.int]

Application Note: Analysis of 4'-Hydroxywarfarin using Liquid-Liquid Extraction

This application note details a liquid-liquid extraction (LLE) protocol for the quantification of 4'-hydroxywarfarin (B562543), a primary metabolite of warfarin (B611796), in human plasma. This method is crucial for pharmacokinetic and metabolic studies in drug development and clinical research. The protocol is designed for use with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems.

Introduction